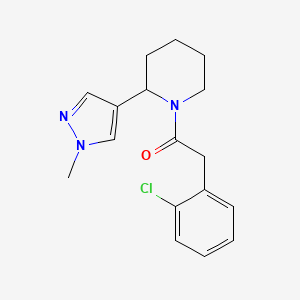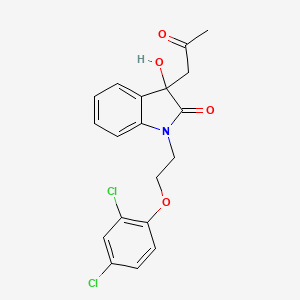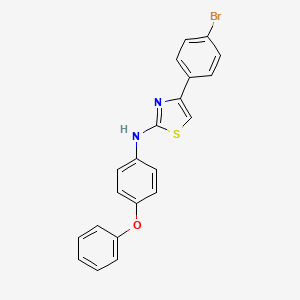
4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C15H14Cl2N2O4 and its molecular weight is 357.19. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Apoptosis Induction and Cell Growth Inhibition
4-Methylthio-2-oxobutanoic acid (MTOB), a compound structurally related to 4-(2,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid, exhibits properties of inhibiting the growth of several human cell lines and inducing apoptosis. This effect is attributed to mechanisms other than ornithine decarboxylase (ODC) inhibition, suggesting alternative pathways for cell growth inhibition and apoptosis induction (Tang et al., 2006).
Chemical Reactions and Structural Analysis
Studies on the interactions of 4-oxobutanoic acids, including compounds similar to this compound, with other chemical agents like 2-(aminophenyl)methanol have been conducted. These reactions lead to the formation of complex compounds, contributing to the understanding of reaction mechanisms and structural configurations of these substances (Amalʼchieva et al., 2022).
Antiallergic Activity
Certain furan-3-carboxamide derivatives, which share structural similarities with the compound , have demonstrated significant antiallergic activity. These compounds have been shown to inhibit the action of serotonin, histamine, and bradykinin, indicating potential for therapeutic application in allergy treatments (Georgiev et al., 1987).
Molecular Docking and Biological Activity Studies
The molecular docking, structural, and electronic properties of compounds closely related to this compound have been studied. These studies often involve analyzing the interactions of these compounds with biological receptors, contributing to the understanding of their potential pharmacological importance (Vanasundari et al., 2018).
Synthesis of Novel Compounds
Research into the synthesis of furan derivatives, including those structurally related to the subject compound, has yielded new methods and pathways for creating diverse and potentially useful organic compounds. These studies enhance our understanding of organic synthesis techniques and the potential applications of these synthesized compounds (Tius et al., 1985).
Propriétés
IUPAC Name |
4-(2,4-dichloroanilino)-2-(furan-2-ylmethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4/c16-9-3-4-12(11(17)6-9)19-14(20)7-13(15(21)22)18-8-10-2-1-5-23-10/h1-6,13,18H,7-8H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAOLBXYFBBJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol](/img/structure/B2926582.png)






![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)


